Glycyl-L-proline
Description
Historical Context and Discovery within Peptide Biochemistry Research
The study of peptides, including Glycyl-L-proline, has a long history rooted in understanding protein structure and function. The discovery of enzymes capable of cleaving specific peptide bonds, such as prolidase, played a crucial role in identifying and understanding dipeptides like Gly-Pro. Prolidase, first identified in the 1930s, was found to cleave dipeptides with proline at the C-terminus, with this compound being one of its primary substrates nih.gov. Early research focused on characterizing these enzymes and understanding their roles in digestion and amino acid metabolism. The identification of Gly-Pro as a product of collagen degradation further cemented its importance in biochemical research cdnsciencepub.com.
Significance of this compound as a Constituent Dipeptide in Biological Systems
This compound is a significant dipeptide found in various biological systems. It is recognized as a terminal product of collagen degradation, a process vital for connective tissue metabolism . Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980), and its breakdown yields smaller peptides, including Gly-Pro, which are then further processed or recycled elifesciences.org. Beyond its role in collagen turnover, Gly-Pro and its cyclic form (cyclo-Gly-Pro or cGP) have been implicated in a range of physiological processes. For instance, Gly-Pro derivatives have shown neuroprotective effects, modulating oxidative stress and apoptosis in neuronal cells . Its presence has also been noted in biological fluids such as human plasma, breast milk, and cerebrospinal fluid, indicating its endogenous nature and potential systemic roles wikipedia.org.
Current Research Landscape and Emerging Themes in this compound Studies
Contemporary research on this compound is exploring its multifaceted roles and potential applications. Emerging themes include its involvement in neuroprotection, particularly in models of Alzheimer's disease and ischemic brain injury, where its cyclic derivative, cGP, plays a significant role mdpi.comresearchgate.net. Studies are also investigating its metabolic pathways, including its breakdown by prolidase and its transport mechanisms across biological membranes nih.govcambridge.orgjci.orgakjournals.com. Furthermore, research is delving into the synthesis and properties of Gly-Pro derivatives and related cyclic dipeptides (diketopiperazines), highlighting their potential as drug discovery platforms due to their enhanced stability and bioactivity mdpi.comresearchgate.netmdpi.comnih.gov. The role of Gly-Pro in the gut microbiome, specifically its metabolism by glycyl radical enzymes, is another area of active investigation elifesciences.orgresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016976 | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
704-15-4 | |
| Record name | Glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glycylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-GLYCYLPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 158 °C | |
| Record name | Glycylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Roles and Metabolic Pathways of Glycyl L Proline
Endogenous Formation and Catabolism of Glycyl-L-proline in Mammalian Systems
This compound emerges as a significant intermediate in the breakdown of proteins, most notably collagen. Its subsequent hydrolysis and the fate of its constituent amino acids are critical for cellular function and protein synthesis.
Collagen, the most abundant protein in the human body, is rich in proline and hydroxyproline (B1673980) residues gulhanemedj.orgnih.govresearchgate.net. The enzymatic degradation of collagen, a continuous process for tissue remodeling and repair, yields various peptides and amino acids hmdb.camedchemexpress.com. This compound is recognized as a terminal product generated during the enzymatic breakdown of collagen into smaller peptide fragments hmdb.camedchemexpress.commedchemexpress.com. This dipeptide represents a specific cleavage product that requires specialized enzymatic activity for further processing.
The primary enzyme responsible for the catabolism of this compound is prolidase (also known as peptidase D or EC 3.4.13.9) gulhanemedj.orgnih.govresearchgate.nethmdb.camedchemexpress.commedchemexpress.commdpi.commdpi.comscispace.comfrontiersin.orgnih.gov. Prolidase is a cytosolic metalloproteinase that specifically cleaves dipeptides containing proline or hydroxyproline at the C-terminus nih.govresearchgate.netmdpi.com. The hydrolysis of this compound by prolidase yields free glycine (B1666218) and L-proline nih.govhmdb.camdpi.com.
This enzymatic activity is vital for amino acid recycling. The liberated L-proline is then re-utilized by the cell for the synthesis of new proteins, including collagen, thereby contributing to the maintenance of protein homeostasis and tissue structure gulhanemedj.orgnih.govresearchgate.nethmdb.cafrontiersin.orgnih.gov. Prolidase is considered a rate-limiting factor in collagen turnover and biosynthesis, underscoring its crucial role in the final stages of protein catabolism and the subsequent resupply of essential amino acids gulhanemedj.orgnih.govresearchgate.net.
Prolidase deficiency (PD) is a rare autosomal recessive metabolic disorder resulting from mutations in the PEPD gene, which encodes the prolidase enzyme hmdb.camdpi.comscispace.comfrontiersin.orgnih.govloinc.orgdermnetnz.org. A hallmark of this deficiency is the massive urinary excretion of iminodipeptides, including this compound, a condition termed hyperimidodipeptiduria hmdb.cafrontiersin.orgnih.govloinc.orgdermnetnz.orgnih.gov.
Research has demonstrated that individuals with conditions involving increased collagen degradation, such as pressure sores, exhibit significantly higher levels of urinary this compound compared to healthy controls nih.gov. This finding supports the hypothesis that defective hydrolysis of this compound, due to reduced prolidase activity in PD, leads to its accumulation and subsequent excretion in urine nih.govnih.gov. Studies have specifically reported that prolidase activity against this compound is markedly reduced or almost entirely deficient in patients with prolidase deficiency hmdb.caloinc.org.
Prolidase-Mediated Hydrolysis of this compound and Amino Acid Recycling Dynamics
This compound in the Context of Broader Amino Acid and Peptide Metabolism
Beyond its direct role in collagen catabolism, this compound is integrated into the broader metabolic network governing amino acid availability and cellular homeostasis.
Hydroxyproline (Hyp), another key imino acid in collagen, also serves as a substrate for prolidase, which cleaves dipeptides containing Hyp gulhanemedj.orgnih.govresearchgate.netmdpi.com. While this compound is a product of collagen degradation, the enzyme responsible for its breakdown, prolidase, is also involved in processing hydroxyproline-containing peptides gulhanemedj.orgnih.govresearchgate.netmdpi.com.
In addition to mammalian pathways, microbial metabolism of hydroxyproline has been investigated. Certain gut bacteria possess enzymes, such as trans-4-hydroxy-L-proline dehydratase (HypD), that catalyze the anaerobic metabolism of hydroxyproline, converting it to Δ1-pyrroline-5-carboxylate (P5C) escholarship.orgresearchgate.netelifesciences.orgiucr.orgtandfonline.com. P5C can then be further metabolized, often leading to the production of L-proline escholarship.orgelifesciences.orgiucr.orgtandfonline.comresearchgate.netnih.govcreative-proteomics.com. These microbial pathways highlight the ubiquitous importance of hydroxyproline and proline metabolism across different biological systems, indirectly linking to the proline pool that this compound hydrolysis replenishes.
The efficient hydrolysis of this compound by prolidase is essential for maintaining adequate intracellular levels of L-proline gulhanemedj.orgnih.govresearchgate.nethmdb.cafrontiersin.orgnih.gov. L-proline is not only a structural component of proteins but also plays roles in cellular signaling, osmotic regulation, and stress response creative-proteomics.comfrontiersin.org. For instance, proline metabolism is linked to the GCN2–ATF4 pathway, which is critical for stem cell differentiation and cellular adaptation to stress nih.gov.
Furthermore, studies analyzing organ-specific dipeptide profiles have shown that dipeptides with proline at the C-terminus, such as this compound, are generally found in higher concentrations than those with N-terminal proline across various mammalian tissues mdpi.com. This observation underscores the consistent presence and potential importance of proline in peptide structures, and by extension, the significance of pathways that supply free proline, such as the hydrolysis of this compound. The regulation of proline levels is thus intrinsically tied to the activity of enzymes like prolidase and the availability of substrates like this compound.
Compound List
Enzymatic Interactions and Biocatalysis Involving Glycyl L Proline
Prolidase Enzyme Specificity and Kinetic Characterization Using Glycyl-L-proline as a Substrate
Prolidase (EC 3.4.13.9), also known as X-Pro dipeptidase, is the primary enzyme responsible for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. mdpi.complos.org this compound is considered the most specific and efficiently hydrolyzed substrate for prolidase, making it a cornerstone for characterizing the enzyme's kinetic properties and specificity. mdpi.com
Detailed Enzymatic Properties and Catalytic Mechanisms of Prolidase
Human prolidase is a cytosolic enzyme that exists as a homodimer. plos.org It belongs to the "pita-bread" family of metallopeptidases, characterized by a binuclear metal cluster in the active site that is crucial for catalysis. wikipedia.org This metal center, typically containing two manganese (Mn²⁺) ions, plays a key role in binding the substrate, activating a water molecule for nucleophilic attack, and stabilizing the transition state of the reaction. wikipedia.orgacs.org
The catalytic mechanism of prolidase on this compound involves several steps. Initially, a water molecule binds to the Mn²⁺ ions in the active site, leading to the formation of a hydroxyl ion. mdpi.com Subsequently, this compound binds to the active site, causing a conformational change in the enzyme. mdpi.com The carboxyl group of the substrate is coordinated by a histidine residue (His255), while the carbonyl oxygen and amino group of the glycyl moiety are stabilized by the manganese ions. mdpi.com This arrangement facilitates a nucleophilic attack by the hydroxyl ion on the peptide bond, leading to its cleavage. mdpi.com The products, glycine (B1666218) and proline, are then released, and the enzyme returns to its original conformation. mdpi.com Prolidase shows the highest catalytic activity for this compound in the trans conformation. mdpi.com
Prolidase exhibits strict substrate specificity. It requires a dipeptide with free α-amino and carboxyl groups and is specific for the imido peptide bond of proline or hydroxyproline. semanticscholar.org The enzyme's specificity is also influenced by the structure of the pyrrolidine (B122466) ring. Alterations to this ring, such as the introduction of a hydroxyl group in glycylhydroxy-L-proline or a methoxy (B1213986) group in glycyl-4-methoxy-L-proline, can significantly reduce the rate of hydrolysis, suggesting that steric hindrance affects the enzyme-substrate interaction. semanticscholar.org
| Substrate | Relative Hydrolysis Rate (Compared to this compound) | Key Structural Feature |
| This compound | 1.0 | Unmodified pyrrolidine ring |
| Glycylallohydroxy-L-proline | Lower than this compound | Altered pyrrolidine ring |
| Glycylhydroxy-L-proline | Lower than Glycylallohydroxy-L-proline | Altered pyrrolidine ring |
| Glycylsarcosine | Lower than Glycylallohydroxy-L-proline | Altered pyrrolidine ring |
| Glycyl-4-Methoxy-L-Proline | Significantly lower | Bulky methoxy group on the pyrrolidine ring |
This table presents the relative rates of hydrolysis of various substrates by prolidase, highlighting the enzyme's specificity for the structure of the pyrrolidine ring. Data sourced from semanticscholar.org.
Influence of Cofactors and Modulators on Prolidase Activity
Prolidase is a metalloenzyme, and its activity is highly dependent on the presence of divalent metal cations. acs.org Manganese (Mn²⁺) is the most effective cofactor for human prolidase, and the enzyme requires two Mn²⁺ ions for maximal catalytic activity. wikipedia.orgacs.org Other divalent cations such as zinc (Zn²⁺) and cobalt (Co²⁺) can also support prolidase activity, and it has been shown that a mixed Mn-Zn center can maintain partial activity. acs.orgscilit.com The metal ions are crucial for the catalytic mechanism, as they coordinate the substrate and activate the hydrolytic water molecule. plos.org
The activity of prolidase can also be modulated by various compounds. For instance, some sulfur-containing amino acids have been shown to enhance the activity of prolidase isoenzymes. D-methionine, for example, strongly enhances the activity of prolidase I against this compound. nih.gov In contrast, inhibitors of prolidase activity have also been identified. The regulation of prolidase activity is also linked to cellular signaling pathways, including those involving the β1-integrin receptor and growth factor receptors like the insulin-like growth factor 1 receptor (IGF-1R). mdpi.comnih.gov
| Modulator | Effect on Prolidase I Activity (Substrate: this compound) |
| D-Methionine | Strong enhancement |
| L-Methionine | Slight enhancement at low concentrations |
| D,L-Methionine | Slight enhancement at low concentrations |
| N-acetyl-L-methionine | No effect |
| D-Ethionine | Enhancement |
| L-Ethionine | Enhancement |
| D,L-Ethionine | Enhancement |
| D,L-Homocysteine | Enhancement at low concentration, inhibition at 50 mM |
| D,L-Homocysteine-thiolactone | Concentration-dependent inhibition |
This table summarizes the effects of various sulfur-containing amino acids on the activity of prolidase I with this compound as the substrate. Data sourced from nih.gov.
This compound Hydrolase Activity in Tissue and Cellular Extracts
This compound hydrolase activity, primarily attributed to prolidase, is widely distributed in various tissues and cells, reflecting its importance in collagen metabolism and protein recycling. plos.org Studies on human small intestine mucosa have shown significant this compound hydrolase activity. nih.gov This activity is sensitive to the physiological state of the intestine, with reduced levels observed in patients with flattened intestinal mucosa, suggesting a potential link between intestinal health and prolidase function. nih.gov The enzyme activity in the intestine appears to be localized, at least in part, to the microvilli of the intestinal epithelium. nih.gov
In human erythrocytes, prolidase activity is also present. core.ac.uk The rate of this compound hydrolysis in whole erythrocytes is significantly slower than in cell lysates, indicating that the transport of the dipeptide across the cell membrane is the rate-limiting step for its intracellular breakdown. core.ac.uk This highlights the interplay between peptide transport and enzymatic hydrolysis in cellular metabolism.
Furthermore, prolidase activity has been identified as a potential biomarker in certain diseases. For example, differential expression and activity of prolidase have been observed in melanoma cancer cell lines, suggesting its potential as a target for prodrug therapies. acs.org
Biocatalytic Approaches for Synthesis and Modification of this compound
The synthesis of this compound can be achieved through both chemical and biocatalytic methods. Biocatalytic approaches, which utilize enzymes or whole microbial systems, offer advantages in terms of stereospecificity and milder reaction conditions.
Enzymatic Hydrolysis of Proteins for this compound Production
This compound can be produced through the controlled enzymatic hydrolysis of proteins rich in proline and glycine, such as collagen. capes.gov.br This process involves the use of proteases to break down the protein into smaller peptides, including the target dipeptide. The specificity of the proteases used is crucial for maximizing the yield of this compound. Further purification steps are then required to isolate the dipeptide from the complex mixture of other amino acids and peptides.
Engineering Microbial Systems for this compound Biosynthesis
Metabolic engineering of microbial systems presents a promising avenue for the sustainable production of this compound. While the direct biosynthesis of the linear dipeptide is less explored, significant research has been conducted on the biosynthesis of its cyclic form, cyclo(Gly-Pro). mdpi.com These studies often involve the use of non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases expressed in engineered microorganisms like Escherichia coli. mdpi.comresearchgate.net By manipulating these enzymatic pathways, it may be possible to engineer microbial strains capable of overproducing this compound. This could involve co-expressing genes for specific peptidases or modifying existing metabolic pathways to channel precursors towards the synthesis of the desired dipeptide.
This compound in Prodrug Strategies and Enzyme-Targeted Therapeutics
The unique structural and biochemical properties of the dipeptide this compound (Gly-Pro) make it a valuable component in advanced drug delivery systems, particularly in prodrug design and enzyme-targeted therapeutics. A prodrug is an inactive or less active drug derivative that is converted into the active form within the body, often at a specific target site. This strategy aims to enhance drug efficacy, improve bioavailability, and reduce systemic toxicity. The Gly-Pro moiety is particularly effective as a promoiety—a carrier portion of a prodrug—due to its specific interactions with certain enzymes that can be exploited for targeted drug release.
The rationale for using Gly-Pro in prodrug design is centered on its recognition and cleavage by specific enzymes that may be overexpressed in pathological conditions or located in specific tissues. The inherent stability conferred by the proline residue's rigid pyrrolidine ring protects the linked drug from non-specific enzymatic degradation, ensuring that the prodrug remains intact until it reaches its intended target enzyme. csic.es Two key enzymes, prolidase and dipeptidyl peptidase IV (DPPIV/CD26), are primary targets for Gly-Pro-based prodrugs.
Prolidase-Targeted Prodrugs
Prolidase (EC 3.4.13.9) is a cytosolic exopeptidase with high specificity for dipeptides containing a C-terminal proline or hydroxyproline residue. Research has identified elevated levels of prolidase in certain malignancies, such as malignant melanoma, making it an attractive target for enzyme-prodrug therapy. clinmedjournals.orgresearchgate.net This strategy involves attaching an anticancer agent to a proline-containing dipeptide, like Gly-Pro. The resulting prodrug is designed to be selectively hydrolyzed by the overexpressed prolidase in tumor cells, releasing the cytotoxic agent directly at the site of action.
One notable example is the development of proline-based prodrugs of the chemotherapy agent melphalan (B128). researchgate.net Researchers synthesized L- and D-proline prodrugs of melphalan, named prophalan-L and prophalan-D, respectively. clinmedjournals.org Studies demonstrated that the activation rate of prophalan-L was significantly higher in cancer cell homogenates compared to prophalan-D. researchgate.net This activation correlated strongly with the expression levels of prolidase in the cancer cell lines, confirming the enzyme's role in the targeted release of the drug. researchgate.net The L-isomer, prophalan-L, exhibited a higher therapeutic index than melphalan alone, as it maintained therapeutic efficacy while significantly reducing systemic toxicity. researchgate.net
| Prodrug | Target Enzyme | Key Finding | Significance |
|---|---|---|---|
| Prophalan-L (L-proline-melphalan) | Prolidase | Showed a significantly higher rate of activation in cancer cell homogenates compared to the D-isomer. researchgate.net | Demonstrates stereospecific activation by prolidase, crucial for targeted drug release. |
| Prophalan-L | Prolidase | Cytotoxicity and hydrolytic activity correlated highly with prolidase expression levels in cancer cells (r² = 0.88 and r² = 0.86, respectively). researchgate.net | Confirms that prolidase levels dictate the efficacy of the prodrug, supporting its use in tumors with high prolidase expression. |
| Prophalan-D (D-proline-melphalan) | Prolidase | Was ineffective at comparable concentrations to the L-isomer. researchgate.net | Highlights the high substrate specificity of prolidase, which enhances the selectivity of the prodrug strategy. |
| Prophalan-L | Prolidase | Exhibited a higher therapeutic index than melphalan by reducing systemic toxicity while maintaining efficacy. researchgate.net | Achieves the primary goal of prodrug design: improving the safety profile of a potent anticancer drug. |
Dipeptidyl Peptidase IV (DPPIV/CD26)-Targeted Prodrugs
Dipeptidyl Peptidase IV (DPPIV, also known as CD26) is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. csic.esacs.org Its presence as a soluble enzyme in plasma and on the surface of various cell types, combined with its high substrate specificity, makes it another excellent target for prodrug activation. csic.esacs.org
In this approach, a Gly-Pro dipeptide is linked to a drug, creating a prodrug that DPPIV can recognize and cleave. A candidate prodrug, glycyl-prolyl-melphalan (GP-Mel), was synthesized to target DPPIV. acs.org Functional studies confirmed that GP-Mel is a specific substrate for DPPIV. The presence of a DPPIV inhibitor blocked the hydrolysis of the prodrug, validating the targeted mechanism. acs.org This strategy leverages the specific enzymatic activity of DPPIV to release the active drug, offering a pathway for targeted chemotherapy. The synthesis of such prodrugs is a multi-step process, often involving solid-phase synthesis techniques to ensure purity and yield. acs.org
| Prodrug | Target Enzyme | Synthesis Method | Reported Properties |
|---|---|---|---|
| l-Glycyl-l-prolyl-melphalan (GP-Mel) | Dipeptidyl Peptidase IV (DPPIV/CD26) | Stepwise solid-phase synthesis using Wang resin, involving Fmoc-protected l-melphalan. acs.org | Yield: 13%; Purity: 95%; ESI-MS (M+H)⁺: 459.4. acs.org |
The use of this compound in these therapeutic strategies underscores the sophisticated interplay between peptide chemistry and enzymatic activity. By acting as a specific, stable, and recognizable linker, Gly-Pro facilitates the targeted delivery of potent drugs, potentially leading to more effective and safer treatments for conditions like cancer.
Conformational and Structural Dynamics of Glycyl L Proline and Its Derivatives
Peptide Bond Isomerization: Trans-Cis Dynamics of the Glycyl-Proline Linkage
The peptide bond between glycine (B1666218) and proline in Gly-Pro is subject to cis-trans isomerization, a process that is often slower than other conformational changes in peptides and proteins. This dynamic equilibrium is influenced by the unique cyclic structure of proline.
Spectroscopic and Computational Analysis of Conformational States
Table 1: Trans-Cis Isomerization Equilibrium of Glycyl-L-proline
| Temperature (°C) | Trans:Cis Ratio | Reference |
| 33 | ~3:1 | |
| 96 | ~2:1 |
Molecular Interactions and Solvation Behavior of this compound in Aqueous Environments
The behavior of Gly-Pro in aqueous solutions is governed by its interactions with water molecules and other peptide molecules, influencing its hydration shell and self-association patterns.
Analysis of Hydrogen Bonding Networks and Hydration Shells
Studies utilizing neutron diffraction and empirical potential structural refinement have elucidated the hydration patterns of Gly-Pro in water researchgate.netresearchgate.netresearchgate.net. The presence of Gly-Pro in aqueous solutions leads to a decrease in water-water coordination in the surrounding solvent, and an electrostrictive effect is observed in the second water coordination shell researchgate.netresearchgate.net. UV resonance Raman spectroscopy (UVRR) has provided insights into the hydrogen bonding interactions between water molecules and specific sites of Gly-Pro, particularly the carbonyl oxygen of proline, and how these interactions are modulated by ions mdpi.com. These studies highlight the importance of the hydration shell in influencing the peptide's conformational preferences, including the trans to cis isomerism of the peptide bond mdpi.com.
Investigation of Charge-Based and Hydrophobic Peptide Association
Contrary to expectations based solely on hydrophobicity, studies on dipeptides including Gly-Pro, Gly-Ala, and Ala-Pro in aqueous solution suggest that charge-based interactions, rather than hydrophobic effects, are the dominant force driving peptide association ox.ac.ukresearchgate.net. Despite Gly-Pro possessing a larger hydrophobic surface area due to the pyrrolidine (B122466) ring compared to Gly-Ala, it exhibits less self-association ox.ac.uk. The primary interactions observed are between the charged N-terminal and C-terminal ends of the peptides, indicating a significant role for electrostatic forces in their aggregation behavior in solution ox.ac.ukresearchgate.net.
Table 2: Dominant Intermolecular Interactions in Aqueous Dipeptide Solutions
| Dipeptide | Hydrophobicity | Dominant Association Force | Reference |
| Glycyl-L-alanine | Low | Charge-based | ox.ac.ukresearchgate.net |
| This compound | Moderate | Charge-based | ox.ac.ukresearchgate.net |
| L-alanyl-L-proline | High | Charge-based | ox.ac.ukresearchgate.net |
Conformational Studies of Metal Complexes with this compound (e.g., Technetium Complexes)
This compound serves as a ligand in the formation of various metal complexes, with studies focusing on their conformational properties and stability.
Table 3: Examples of Metal Complexes Studied with this compound
| Metal Ion | Type of Study | Reference |
| Technetium | Conformational study of complexes | researchgate.netresearchgate.net |
| Rare Earth Metals (Y, La, Ce, Pr, Nd) | Synthesis and potentiometric study of complexes | nih.gov |
| Palladium (Pd(II)) | Synthesis and structural analysis of complexes | nih.gov |
| Cadmium (Cd(II)) | Synthesis and characterization of complexes | researchgate.net |
| Copper (Cu(II)) | Spectroscopic and thermodynamic characterization | nih.govcnr.it |
Compound Name Table:
| Common Name | IUPAC Name | CAS Number |
| This compound | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | 704-15-4 |
| Gly-Pro | H-Gly-Pro-OH | 704-15-4 |
| N-glycylproline | 704-15-4 |
Therapeutic and Biomedical Research Applications of Glycyl L Proline and Its Analogs
Cardiovascular Research Applications of Glycyl-L-proline Containing Peptides (e.g., Antiarrhythmic Effects)
Research has explored the potential of peptides containing the this compound sequence in cardiovascular applications, including antiarrhythmic effects. While direct antiarrhythmic studies specifically on this compound itself are limited in the provided search results, related dipeptides and longer peptides incorporating the Gly-Pro motif have shown promise. For instance, Glycyl-prolyl-glycyl-glycine (T-GPGG) has been identified as an antiarrhythmic peptide found in cattle atrium, suggesting a broader role for Gly-Pro containing peptides in modulating heart rhythm ontosight.ai. Furthermore, peptides that interfere with fibrinogen binding to platelets, such as Gly-Pro-Arg-Pro (GPRP), have been investigated for their antithrombotic potential nih.govmedchemexpress.com. GPRP mimics sequences in fibrin's α-chain and can inhibit fibrin (B1330869) polymerization and platelet aggregation by blocking interactions with the glycoprotein (B1211001) IIb/IIIa complex on platelets nih.govmedchemexpress.compnas.org. This interference with platelet function is critical in preventing clot formation, a key factor in various cardiovascular diseases. While not directly antiarrhythmic, these findings highlight the cardiovascular relevance of Gly-Pro containing peptides through their modulation of coagulation and platelet activity.
Regulatory Roles in Cellular Signaling and Bioavailability
This compound and its cyclic form, cGP, play notable roles in regulating cellular signaling pathways and influencing the bioavailability of crucial biomolecules.
Cyclic Glycine-Proline (cGP), a metabolite derived from insulin-like growth factor-1 (IGF-1), exhibits a significant regulatory role in maintaining IGF-1 homeostasis nih.govmdpi.comwikipedia.orgnih.govfxmed.co.nz. IGF-1 is vital for metabolism, development, and cellular survival, and its dysregulation is linked to various pathological conditions, including poor wound healing and tumor growth nih.gov. cGP functions by modulating the binding of IGF-1 to its primary binding protein, IGF-binding protein 3 (IGFBP-3) nih.govwikipedia.orgnih.gov. cGP retains the same binding affinity to IGFBP-3 as IGF-1, allowing it to competitively bind and thus regulate the bioavailability of IGF-1 nih.govwikipedia.orgnih.gov. Specifically, cGP promotes IGF-1 activity when it is insufficient and inhibits it when it is excessive, thereby normalizing IGF-1 function within the physiological range nih.govnih.gov. This intricate regulation is crucial for maintaining cellular homeostasis and has implications for age-related neurological conditions, where declining IGF-1 levels are often observed mdpi.comfxmed.co.nz. cGP can cross the blood-brain barrier, suggesting its potential to influence brain function and recovery from injuries mdpi.com.
Peptides containing the this compound sequence, such as Gly-Pro-Arg-Pro (GPRP), have been shown to interfere with the interaction between fibrinogen and its receptor on platelets nih.govmedchemexpress.compnas.orgnih.govpnas.orgsmolecule.com. Fibrinogen binding to activated platelets via the glycoprotein IIb/IIIa (GPIIb/IIIa) complex is a critical step in platelet aggregation and clot formation nih.govpnas.orgahajournals.org. GPRP acts as a competitive antagonist, binding to the GPIIb/IIIa receptor and inhibiting fibrinogen's ability to bridge platelets medchemexpress.compnas.orgnih.gov. Studies have demonstrated that GPRP can inhibit fibrinogen binding to platelets and significantly reduce ADP-induced platelet aggregation pnas.orgnih.gov. For instance, the tetrapeptide Glycyl-L-prolyl-L-arginyl-L-proline was found to inhibit fibrinogen binding to platelets, with significant inhibition occurring at a 1:1 molar ratio of peptide to fibrinogen nih.gov. Furthermore, GPRP has been shown to synergize with other fibrinogen-binding peptides, like Gly-Arg-Gly-Asp-Ser (GRGDS), to provide a more potent inhibition of platelet aggregation ahajournals.orgnih.gov. This interference with fibrinogen-platelet interactions positions Gly-Pro containing peptides as potential modulators of thrombotic processes.
Regulation of Insulin-like Growth Factor-1 (IGF-1) Homeostasis by Cyclic Glycine-Proline
Exploration of this compound Derivatives in Targeted Drug Delivery and Prodrug Development
This compound and its derivatives are being explored for their utility in targeted drug delivery and prodrug development, leveraging their biochemical properties and susceptibility to specific enzymes. This compound itself is an end product of collagen metabolism and is cleaved by prolidase medchemexpress.comnih.gov. This characteristic makes it an attractive moiety for prodrug strategies, particularly for targeting cells that overexpress prolidase.
Research has focused on conjugating drugs to Gly-Pro or proline-containing sequences to create prodrugs that are activated by prolidase. For example, melphalan (B128), a cytotoxic drug, has been linked to proline-containing dipeptides to create prodrugs like prophalan-L, which is activated by prolidase in melanoma cells nih.govacs.orgclinmedjournals.org. Prophalan-L demonstrated a higher rate of activation compared to its D-proline counterpart, suggesting that prolidase-specific activation is key to its cytotoxic action nih.govacs.org. Similarly, other proline-containing dipeptide-like prodrugs have been designed for targeted activation, aiming for enhanced selectivity and reduced systemic toxicity nih.govclinmedjournals.org. The inherent stability and metabolic pathways associated with Gly-Pro derivatives make them valuable components in designing advanced drug delivery systems. For instance, Boc-L-proline methyl ester has been used in liposome (B1194612) preparation for drug delivery systems medchemexpress.com.
Analytical Methodologies for the Study of Glycyl L Proline and Its Metabolites
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatographic methods are fundamental for isolating Glycyl-L-proline from complex mixtures, purifying it to high standards, and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, widely utilized for purity assessment, quantification in biological matrices, and purification. Due to the lack of native chromophores or fluorophores in Gly-Pro, derivatization techniques are often employed to enhance detection sensitivity and selectivity, particularly when using UV or fluorescence detectors.
Purity Assessment: HPLC, typically employing reverse-phase C18 columns with mobile phases consisting of acetonitrile (B52724) and aqueous buffers (often with TFA or formic acid), is routinely used to determine the purity of this compound samples. Purity levels are frequently reported as exceeding 98.0% or 95% nih.govnih.govnist.govresearchgate.net.
Quantification in Biological Samples: HPLC methods have been successfully applied to measure this compound levels in biological fluids such as urine. Studies have correlated elevated urinary Gly-Pro concentrations with specific physiological conditions nih.gov.
Method Development: The analysis of dipeptides like this compound often involves pre-column derivatization to introduce detectable functional groups. Reagents such as NBD-F (for fluorescence detection) or o-phthalaldehyde (B127526) (OPA) are commonly used researchgate.net. Typical chromatographic conditions involve C18 columns with mobile phases comprising acetonitrile and aqueous buffers containing additives like trifluoroacetic acid (TFA) or formic acid nih.govnih.gov.
Purification: Preparative HPLC is also a valuable tool for purifying this compound and related peptides from synthetic reaction mixtures or complex biological extracts nih.govchemicalbook.com.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Description | References |
| Column Type | Reverse-phase C18, Prevail C18, XDB C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water mixtures with additives (e.g., 0.1% TFA, 0.1% Formic Acid) | nih.govnih.gov |
| Detection | UV (often post-derivatization), Fluorescence (post-derivatization), ELSD | researchgate.netnih.gov |
| Derivatization | NBD-F, OPA, PCF (for LC-MS/MS) | researchgate.netnih.gov |
| Quantification | Calibration curves, internal standards | nih.govnih.gov |
| Purity Assessment | Typically >98.0% (area%) | nih.govnist.gov |
UPLC-MS/MS and LC-MS/MS have emerged as highly sensitive and selective techniques for the trace analysis of this compound and its derivatives, enabling quantification at very low concentrations. These methods are particularly advantageous for analyzing complex biological samples and identifying metabolites.
High Sensitivity and Selectivity: UPLC-MS/MS methods, often employing positive ion mode with Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification, offer excellent sensitivity and specificity nih.govnih.govnih.gov.
Quantification of this compound and Derivatives: Specific UPLC-MS/MS methods have been developed for quantifying cyclic Glycyl-Proline (cGP), reporting detection limits as low as 4.8 ng/mL and high linearity (R² > 0.999) nih.gov. Linear Glycyl-Proline (Gly-Pro) has been quantified in various biological tissues and fluids using UPLC-MS/MS with derivatization chemicalbook.com. It is also recognized as a substrate for peptide transporter studies nist.gov.
Methodological Details: These analyses commonly utilize UHPLC systems coupled with triple quadrupole mass spectrometers nih.govpnas.org. Validation parameters such as linearity (r² > 0.99), precision (%CV ≤ 15%), accuracy, and recovery are rigorously assessed nih.govnih.govnih.govresearchgate.net. The use of isotopically labeled internal standards, such as labeled proline, is crucial for accurate quantification nih.gov. Derivatization steps, like using propyl chloroformate (PCF), can further enhance sensitivity and chromatographic performance nih.gov.
Table 2: UPLC-MS/MS Performance Parameters for this compound and Related Peptides
| Parameter | Value / Description | References |
| Detection Limit (LOD) | As low as 4.8 ng/mL (for cGP) nih.gov; 0.6–10 ng/mL (for various amino acids/derivatives) nih.gov | nih.govnih.gov |
| Linearity (R²) | >0.999 (for cGP) nih.gov; >0.99 (for various amino acids/derivatives) nih.gov | nih.govnih.gov |
| Precision (%CV) | <15% (inter-day) nih.govresearchgate.net; ≤6.9% (within-day) pnas.org | nih.govpnas.orgresearchgate.net |
| Accuracy (% Recovery) | 85.70%–90.00% (for cGP) nih.gov; 70%–109% (for amino acids) nih.gov | nih.govnih.gov |
| Ionization Mode | Positive ion mode | nih.govnih.gov |
| Quantification Mode | MRM, PRM, SRM | nih.govnih.govnih.gov |
| Internal Standard | Isotopically labeled proline | nih.gov |
Natural Occurrence and Bioproduction of Glycyl L Proline and Cyclic Glycine Proline
Identification in Endogenous Biological Samples (e.g., Human Urine, Rat Brain)
Glycyl-L-proline and Cyclic Glycine-Proline have been identified in various endogenous biological matrices, indicating their natural presence within organisms.
Human Endogenous Samples: this compound has been detected in human urine, particularly in individuals with bone diseases like rickets, where it appears to be excreted from plasma into the urine. Its presence in urine has been linked to collagen metabolism, as it is an end product of collagen breakdown. frontiersin.orgnih.gov In some studies, this compound has been observed to accumulate in plasma, for instance, in convalescent COVID-19 patients, where it is associated with modulating antibody fading. naturalproducts.net Furthermore, the urinary peptidome, reflecting the body's physiological state, shows a prevalence of proline and glycine (B1666218) residues in peptides. google.com
Cyclic Glycine-Proline (cGP) is also considered endogenous to the human body and has been found in human plasma, breast milk, and cerebrospinal fluid. researchgate.net Its presence in biological specimens is utilized as a biomarker for assessing Insulin-like Growth Factor-1 (IGF-1) bioavailability and function. mdpi.com
Rat Endogenous Samples: In rat brain tissue, Cyclic Glycine-Proline (cGP) has been identified as an endogenous nootropic peptide. mdpi.comresearcher.lifemicrobiologyjournal.orgfrontiersin.org Studies have quantified its presence in adult rat brain tissue at approximately 2.8 nmol/g. researcher.lifefrontiersin.org this compound has also been noted as a relevant substrate for peptide transporters and dipeptidyl aminopeptidases found in rat brain preparations, underscoring its metabolic relevance in this tissue. mdpi.compreprints.org
Table 1: Identification of Cyclic Glycine-Proline (cGP) in Rat Brain
| Sample Type | Compound | Concentration | Reference |
|---|
Microbial Production and Biotransformation Pathways
Microorganisms play a crucial role in the biosynthesis and biotransformation of various peptides, including this compound and cyclic dipeptides like cGP.
Detection and Isolation from Microorganisms (e.g., Streptomyces albus)
Bacteria, particularly from the genus Streptomyces, are known producers of a wide array of bioactive secondary metabolites, including cyclic dipeptides. frontiersin.orgmdpi.comresearchgate.net Specifically, the species Streptomyces albus has been identified as a source of this compound. Research has detected this compound in extracts from Streptomyces albus DR57, alongside other bioactive compounds. microbiologyjournal.orgresearchgate.netmicrobiologyjournal.org While this detection indicates its presence, further details on the specific metabolic pathways or yields from Streptomyces for this compound are less elaborated in the reviewed literature compared to cGP production by fungi. Other Streptomyces species have been found to produce different cyclic dipeptides, such as cyclo(l-leu-l-pro) and albonoursin, highlighting the genus's capacity for cyclic dipeptide synthesis. mdpi.comresearchgate.net
Table 2: Detection of this compound in Microbial Extracts
| Microorganism | Compound | Detection Status | Reference |
|---|
Fungal Biosynthesis and Fermentation for Cyclic Glycine-Proline
Fungi are significant producers of cyclic dipeptides (CDPs), including Cyclic Glycine-Proline (cGP), often through non-ribosomal peptide synthetase (NRPS) or cyclodipeptide synthase (CDPS) pathways. mdpi.commdpi.commdpi.comnih.gov Marine-derived fungi, particularly species from the genera Penicillium and Aspergillus, have emerged as promising sources for cGP production due to their ability to synthesize secondary metabolites under unique marine conditions. mdpi.compreprints.orgnih.govmdpi.comresearchgate.net
Studies have focused on developing robust analytical methods, such as UPLC-MS/MS, to quantify cGP in fungal fermentation extracts. preprints.orgnih.govmdpi.comresearchgate.net For instance, Penicillium pedernalense has demonstrated substantial cGP production, achieving a content of 67.45 ± 1.11 ng/mL and a fermentation yield of 29.31 ± 0.61 mg/L. nih.govmdpi.comresearchgate.net Penicillium steckii also produces cGP, albeit at lower levels, with a content of 31.71 ± 0.31 ng/mL and a yield of 8.51 ± 0.15 mg/L. nih.govmdpi.comresearchgate.net These findings highlight the potential of these fungal strains for sustainable and high-yield production of cGP, offering a viable alternative to synthetic methods for applications in drug development and biotechnology. preprints.orgnih.govmdpi.comresearchgate.net
The biosynthesis of cGP in fungi involves complex enzymatic machinery, often encoded within biosynthetic gene clusters (BGCs). mdpi.com While the precise mechanisms of cGP biosynthesis are still an active area of research, it is understood to originate from the amino acids glycine and proline. mdpi.com Other fungal species, such as Aspergillus aculeatus, have also been shown to produce different diketopiperazines, such as aspkyncin, through their unique biosynthetic pathways, further emphasizing the diverse DKP production capabilities of fungi. nih.gov
Table 3: Fungal Production of Cyclic Glycine-Proline (cGP) via Fermentation
| Fungal Strain | cGP Content (ng/mL) | Fermentation Yield (mg/L) | Reference |
|---|---|---|---|
| Penicillium pedernalense | 67.45 ± 1.11 | 29.31 ± 0.61 | nih.gov, mdpi.com, researchgate.net |
Compound List:
this compound (Gly-Pro)
Cyclic Glycine-Proline (cGP)
Insulin-like Growth Factor-1 (IGF-1)
IGF Binding Protein-3 (IGFBP-3)
Diethyl phthalate (B1215562)
Brevianamide F
Ergotamine
Albonoursin
Cyclo(l-leu-l-pro)
Aspkyncin
Cyclo(l-Trp-l-Trp) (cWW)
Future Directions and Emerging Research Avenues for Glycyl L Proline
Elucidation of Novel Biological Functions and Signaling Pathways
Current research highlights Gly-Pro's involvement in complex biological processes, but deeper exploration is needed to fully understand its mechanisms of action. Future work will focus on identifying previously unrecognized biological functions and the specific signaling pathways through which Gly-Pro exerts its effects. For instance, studies are investigating its role in regulating insulin-like growth factor-1 (IGF-1) homeostasis and its impact on neurotrophic functions in the central nervous system mdpi.comresearchgate.net. Emerging research suggests Gly-Pro may modulate AMPA receptor-mediated currents in neuronal cells, contributing to its neuropsychotropic effects mdpi.com. Further studies aim to elucidate its precise interactions within cellular signaling cascades, such as the TGF-β1-ATF4-serine/glycine (B1666218) biosynthesis pathway, where it has shown antifibrotic activity mdpi.commdpi.com. Understanding these pathways will be crucial for developing targeted therapeutic strategies.
Development of Next-Generation Glycyl-L-proline Analogs for Targeted Therapies
The inherent biological activities of Gly-Pro, particularly its neuroprotective properties, make it a compelling candidate for therapeutic development. However, challenges such as limited pharmacokinetic profiles may hinder its clinical application nih.gov. Future research will concentrate on synthesizing and evaluating novel Gly-Pro analogs designed for enhanced efficacy, stability, and targeted delivery. This includes exploring modifications at the glycine, proline, and glutamate (B1630785) residues (in the case of Gly-Pro-Glu, or Glypromate) to improve their interaction with specific cellular targets and signaling pathways nih.govnih.gov. For example, proline-modified Gly-Pro analogs have shown improved chemical and biochemical stability nih.gov. The development of cyclic analogs, such as cyclo-Glycyl-L-proline (cGP), offers enhanced resistance to enzymatic hydrolysis and has demonstrated neuroprotective effects in stroke models mdpi.comresearchgate.net. Research into these analogs aims to create next-generation therapeutics for neurodegenerative diseases and other conditions.
Advancement in Sustainable Synthesis and Bioproduction Technologies
The efficient and sustainable production of Gly-Pro and its derivatives is a critical area for future development. While traditional chemical synthesis methods are established, there is a growing emphasis on greener and more cost-effective approaches. Microwave-assisted synthesis has shown promise for rapid, one-step production with reduced purification needs, aligning with green chemistry principles mdpi.com. Furthermore, exploring biotechnological routes, such as utilizing genetically informative microbes or engineered Escherichia coli strains expressing specific enzymes like non-ribosomal peptide synthetases and cyclodipeptide synthases, offers a pathway to sustainable bioproduction of cyclic dipeptides like cGP researchgate.netnih.gov. Developing robust UPLC-MS/MS methods for quantifying these compounds in microbial extracts is also advancing the field of sustainable production researchgate.netnih.gov. Research efforts will continue to focus on optimizing these methods to improve yields, reduce environmental impact, and ensure scalability for industrial applications.
Application of Integrated Omics Approaches (e.g., Metabolomics, Proteomics) in this compound Research
The integration of multi-omics approaches, including metabolomics and proteomics, is poised to significantly advance our understanding of Gly-Pro's role in biological systems. These technologies allow for a systems-level view of how Gly-Pro interacts with cellular pathways and responds to various physiological conditions. For instance, metabolomic studies have identified Gly-Pro as a significant metabolite in certain conditions, such as the plasma of convalescent COVID-19 patients, correlating with antibody fading, suggesting a role in immune response modulation . Furthermore, omics analyses can help uncover novel biomarkers related to Gly-Pro metabolism or its downstream effects in diseases researchgate.net. Research into arginine and proline metabolism pathways, which involve Gly-Pro, has been highlighted in studies of intervertebral disc herniation mdpi.com. By applying these integrated approaches, researchers can gain deeper insights into the complex biochemical networks influenced by Gly-Pro, paving the way for more comprehensive therapeutic and diagnostic strategies.
Q & A
Q. What are the established synthesis routes for Glycyl-L-proline, and how do reaction conditions influence yield and purity?
this compound (Gly-Pro) is synthesized via methods such as:
- N-Benzyloxycarbonyl protection : Protects the amino group of glycine, enabling controlled coupling with L-proline .
- Chloroacetylation : Uses 1-(2-chloroacetyl)proline, followed by hydrolysis to yield the dipeptide .
Methodological Considerations : Optimize pH (6.0–7.5), temperature (20–25°C), and catalysts (e.g., DCC for carbodiimide-mediated coupling). Purification via HPLC or recrystallization ensures >95% purity. Validate using mass spectrometry and elemental analysis .
Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?
- NMR Spectroscopy : Carbon-13 NMR confirms cis-trans isomerism by detecting chemical shifts at 25 MHz in D₂O (e.g., ΔH⁰ = −4.2 kJ/mol, ΔS⁰ = −9.7 J/mol/K) .
- HPLC-MS : Quantifies purity and detects byproducts. Use C18 columns with aqueous acetonitrile gradients .
- Circular Dichroism (CD) : Assesses secondary structure in solution, critical for studying collagen-mimetic peptides .
Q. How is this compound utilized as a substrate or inhibitor in enzymatic assays?
Gly-Pro acts as:
Q. What protocols ensure reproducibility in this compound experiments?
- NIH Guidelines : Document temperature, pH, and buffer composition (e.g., PBS for cell studies). Preclinical checklists mandate transparency in animal/cell models .
- Replication : Share detailed synthetic procedures (e.g., molar ratios, reaction times) in supplementary materials per Beilstein Journal guidelines .
Q. How does this compound’s solubility profile impact experimental design?
- Solubility : 10 mg/mL in H₂O (58.08 mM); 1 mg/mL in DMSO (hygroscopic). Pre-warm DMSO to <60°C to avoid degradation .
- Buffer Selection : Use phosphate buffers (pH 7.4) for in vitro studies. For hydrophobic matrices, employ co-solvents like Tween-20 .
Advanced Research Questions
Q. How does this compound’s cis-trans isomerism influence its biological interactions, and what methods quantify conformer ratios?
- Thermodynamic Analysis : Carbon-13 NMR at 25 MHz reveals a trans/cis ratio of 3:1 at 33°C, shifting to 2:1 at 96°C. Compute ΔG⁰ using van’t Hoff plots .
- Biological Implications : Cis conformers bind preferentially to collagenases, altering proteolytic rates. Use stopped-flow kinetics to quantify isomer-specific enzyme affinity .
Q. What strategies resolve contradictions in this compound’s role in collagen metabolism?
- Metabolic Tracing : Isotopic labeling (e.g., ¹³C-Gly) tracks Gly-Pro degradation by prolyl peptidases. LC-MS/MS quantifies urinary metabolites in osteoporosis models .
- Confounding Factors : Control for cell passage number (e.g., MDCKII low vs. high passage alters transporter expression) . Replicate under standardized hypoxia/pH conditions .
Q. How can this compound’s stability be optimized for long-term biochemical studies?
Q. What computational models predict this compound’s interactions with collagenolytic enzymes?
Q. How do this compound levels correlate with pathological states, and what cohort studies validate these associations?
- Clinical Biomarkers : ELISA quantifies serum Gly-Pro in arthritis (r = 0.72 vs. CRP). Use age-matched cohorts and multivariate regression to adjust for confounders .
- Animal Models : Collagenase-induced rat arthritis shows 3-fold elevated urinary Gly-Pro. Apply PRISMA guidelines for systematic reviews of preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
